N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide

説明

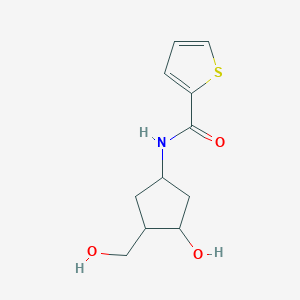

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide is a carboxamide derivative featuring a cyclopentyl ring substituted with hydroxyl and hydroxymethyl groups, linked to a thiophene-2-carboxamide moiety. This structure confers a balance of hydrophilicity (via polar hydroxyl groups) and aromaticity (via the thiophene ring), making it a candidate for therapeutic applications requiring targeted binding and solubility. Its synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with functionalized cyclopentylamines, followed by purification via chromatography .

特性

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c13-6-7-4-8(5-9(7)14)12-11(15)10-2-1-3-16-10/h1-3,7-9,13-14H,4-6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYNKNOKBFBIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide, also known as 5-chloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H14ClNO3S

- Molecular Weight : 275.75 g/mol

- CAS Number : 1421522-67-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with thiophene structures often exhibit diverse pharmacological effects, including anti-inflammatory and anti-cancer properties.

Inhibition of Enzymes

Studies have shown that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted for its potential inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells, such as cancer cells .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Case Studies

-

Case Study on Cancer Cell Lines :

A study investigating the effects of this compound on breast cancer cell lines reported a significant reduction in cell viability at concentrations above 10 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways . -

Anti-inflammatory Activity in Animal Models :

In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests that the compound may have therapeutic potential in managing inflammatory diseases .

Data Table: Summary of Biological Activities

科学的研究の応用

Structural Representation

The compound features a thiophene ring, which is known for its electronic properties, and a cyclopentyl group that enhances its biological activity. The hydroxymethyl and hydroxy groups contribute to its solubility and reactivity.

Medicinal Chemistry

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)thiophene-2-carboxamide has been investigated for its potential therapeutic effects. Studies have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, a related compound demonstrated efficacy in reducing pain in animal models, suggesting that this compound may also possess similar pharmacological activities.

Case Study: Anti-inflammatory Activity

In a study evaluating various thiophene derivatives, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications, making it useful in creating more complex molecules.

Synthesis Pathway

The synthesis of this compound can be achieved through several methods:

- Starting Materials : Thiophene derivatives, cyclopentanols, and amines.

- Reactions :

- N-acylation of amines with thiophene carboxylic acids.

- Hydroxymethylation reactions to introduce hydroxymethyl groups.

Material Science

Due to its unique electronic properties, this compound has potential applications in the development of organic semiconductors and photovoltaic materials. The thiophene moiety is particularly advantageous for electronic applications due to its ability to facilitate charge transport.

Data Table: Properties Relevant to Material Science

| Property | Value |

|---|---|

| Conductivity | TBD (to be determined) |

| Band Gap | TBD |

| Solubility in Solvents | Water, DMSO |

化学反応の分析

2.1. Hydroxyl Group Reactivity

The 3-hydroxy and 4-hydroxymethyl groups participate in:

- Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) under DIPEA catalysis .

- Oxidation : Controlled oxidation of the hydroxymethyl group to a ketone using TEMPO/NaClO₂.

- Protection : TBS or acetyl protection for stereoselective synthesis .

2.2. Thiophene Carboxamide Modifications

- Amide bond cleavage : Hydrolysis under acidic (HCl/Et₂O) or basic (LiOH/MeOH) conditions yields thiophene-2-carboxylic acid .

- Ring functionalization : Electrophilic substitution at the thiophene C-5 position using Br₂/FeCl₃ .

Table 2: Reaction Outcomes and Yields

Biological Activity and Derivatization

This compound exhibits structural motifs associated with kinase inhibition (e.g., CDC7) and anti-inflammatory activity via IKK-2 modulation . Key derivatization strategies include:

- Nitrosoamine formation : Reaction with NO donors under acidic conditions, requiring strict control due to mutagenicity risks .

- Prodrug synthesis : Phosphorylation of hydroxyl groups for enhanced bioavailability .

Stability and Degradation Pathways

類似化合物との比較

Nitrothiophene Carboxamides ()

Two nitrothiophene carboxamides, N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , share a thiophene-carboxamide backbone but differ in substituents:

- Key Differences: Nitro Group: Enhances antibacterial activity but may increase cytotoxicity . Purity: The trifluoromethyl derivative showed 42% purity, while the difluorophenyl analog achieved 99.05% .

Its cyclopentyl polar groups may improve solubility over the lipophilic aryl substituents in nitrothiophene analogs.

Cyclopenta[b]thiophene Derivatives ()

The compound N-phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 301322-23-6) shares a fused cyclopenta-thiophene core but includes:

Comparison :

- The dihydro structure in the analog may improve metabolic stability but reduce conformational flexibility.

Cyclopropanesulfonamide Derivatives ()

Patented compounds like N-((1S,3R,4S)-3-ethyl-4-(3-(hydroxymethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide feature sulfonamide linkages and complex heterocycles. These structures prioritize kinase or enzyme inhibition, differing from the target’s carboxamide focus .

Key Contrasts :

- Sulfonamide vs. Carboxamide : Sulfonamides often exhibit stronger acidity and protein binding.

- Heterocyclic Moieties : The imidazo-pyrrolo-pyrazine group in patents suggests a broader pharmacological profile but higher synthetic complexity.

Hydroxymethyl-cyclopentyl Analogs ()

The catalog compound (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide (CAS 301685-10-9) shares a hydroxymethyl-cyclopentyl motif but includes:

- Hexanamide Chain : Increases flexibility but may reduce metabolic stability.

Implications : The target’s thiophene ring may enable π-π stacking interactions absent in the hexanamide analog, favoring target-specific binding.

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis avoids nitro groups and complex heterocycles (cf.

- Solubility-Binding Balance : Hydroxyl/hydroxymethyl groups address the solubility limitations of lipophilic analogs (e.g., ) while retaining binding capacity.

- Therapeutic Potential: Unlike sulfonamide-based kinase inhibitors (), the target’s carboxamide structure may favor antimicrobial or anti-inflammatory applications, though biological data are pending.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。